molecular formula C7H12ClF2NO2 B2713266 2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride CAS No. 1258638-03-7

2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride

Cat. No. B2713266
CAS RN: 1258638-03-7
M. Wt: 215.62
InChI Key: YHTIKRDYUAUEJT-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride” is a chemical compound that is used in the development of PROTACs (Proteolysis-Targeting Chimeras), a new class of drugs . It acts as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride” is represented by the InChI code: 1S/C7H11F2NO2.ClH/c8-7(9,6(11)12)5-1-3-10-4-2-5;/h5,10H,1-4H2,(H,11,12);1H . This indicates that the compound consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride” are not explicitly mentioned in the available literature. The storage temperature is 2-8°C .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing the piperidine moiety is another significant application . This involves assessing the pharmacological activity of these compounds, which can lead to the discovery of new drugs .

Synthesis of Enantiomerically Enriched Piperidines

The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines . This is a specific application in the field of stereochemistry.

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They are used in the synthesis of fluorinated pyridines, which are potential imaging agents for various biological applications .

Agricultural Applications

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and many compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Radiobiology

The synthesis of F 18-substituted pyridines, which include 2,2-Difluoro-2-piperidin-4-ylacetic acid hydrochloride, presents a special interest as potential imaging agents for various biological applications . These compounds are used in local radiotherapy of cancer .

Safety and Hazards

The safety information for “2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride” indicates that it is classified under GHS07, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

properties

IUPAC Name

2,2-difluoro-2-piperidin-4-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c8-7(9,6(11)12)5-1-3-10-4-2-5;/h5,10H,1-4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTIKRDYUAUEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride

CAS RN

1258638-03-7
Record name 2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride
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